(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid
CAS No.: 2137643-39-9
Cat. No.: VC4969625
Molecular Formula: C15H27NO4
Molecular Weight: 285.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137643-39-9 |
|---|---|
| Molecular Formula | C15H27NO4 |
| Molecular Weight | 285.384 |
| IUPAC Name | 4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18) |
| Standard InChI Key | KBTQPEGXSHURMJ-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a cyclohexane ring in the (1r,4r) configuration, ensuring stereochemical specificity. Key functional groups include:
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tert-Butoxycarbonyl (Boc) group: A widely used protecting group for amines.
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Ethylamino-methyl moiety: Introduces nucleophilic character and potential hydrogen-bonding capabilities.
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Carboxylic acid: Enhances solubility and enables further functionalization.
The molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 285.38 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 210711-44-7 |
| IUPAC Name | (1r,4r)-4-({(tert-butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid |
| Synonyms | AKOS034086770, EN300-736673, Z2935743369 |
| Molecular Formula | C₁₅H₂₇NO₄ |
Synthetic Methodologies
Industrial Scalability
Industrial production emphasizes cost efficiency and purity:
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Continuous Flow Reactors: Enhance reaction control and yield.
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Chromatographic Purification: Ensures >95% purity, critical for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group.
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Stability: The Boc group confers stability under acidic conditions but is labile in strong bases.
Table 2: Calculated Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 285.38 g/mol |
| XLogP3 | ~2.8 (estimated) |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 5 |
Applications in Medicinal Chemistry
Chiral Building Block
The compound’s rigid cyclohexane structure and stereochemical purity make it ideal for asymmetric synthesis:
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Peptide Mimetics: Serves as a β-amino acid surrogate in peptide chains, enhancing metabolic stability .
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Enzyme Inhibitors: Potential scaffold for arginase inhibitors, modulating nitric oxide pathways in cancer therapy .
Drug Intermediate
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Antiviral Agents: Used in the synthesis of protease inhibitors targeting viral replication machinery.
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Anticancer Derivatives: Functionalization at the carboxylic acid site yields analogs with cytotoxic activity .
Industrial Production and Quality Control
Manufacturing Protocols
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Raw Materials: Cyclohexane-1,4-dicarboxylic acid, ethylamine, and Boc anhydride.
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Yield Optimization: Reaction temperatures maintained at 0–25°C to minimize side reactions.
Table 3: Industrial Synthesis Parameters
| Parameter | Condition |
|---|---|
| Reaction Temperature | 0–25°C |
| Catalyst | Pd/C (for hydrogenation) |
| Purification Method | Reverse-phase HPLC |
Comparative Analysis with Analogues
Structural Analogues
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(1r,4r)-4-(((Boc)(methyl)amino)methyl)cyclohexanecarboxylic acid: Lacks ethyl group, reducing steric hindrance .
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(1r,4r)-4-(Aminomethyl)cyclohexanecarboxylic acid: Unprotected amine offers higher reactivity but lower stability .
Table 4: Comparative Properties
| Compound | Molecular Weight | LogP | Applications |
|---|---|---|---|
| Target Compound | 285.38 | ~2.8 | Peptide synthesis, inhibitors |
| Methyl Analogue | 271.35 | ~2.5 | Intermediate for small molecules |
| Unprotected Amine | 187.23 | ~1.2 | Crosslinking agents |
Future Research Directions
Targeted Drug Delivery
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Prodrug Design: Esterification of the carboxylic acid to enhance bioavailability.
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Bioconjugation: Attachment to antibodies for targeted cancer therapy.
Green Chemistry Initiatives
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Solvent-Free Synthesis: Exploring mechanochemical methods to reduce waste.
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Catalytic Recycling: Developing recoverable catalysts for Boc deprotection.
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